molecular formula C14H19NO5S2 B5401857 3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate

3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate

Cat. No.: B5401857
M. Wt: 345.4 g/mol
InChI Key: OULIBHHUKRNFFU-KVVVOXFISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quinoline derivative that has been synthesized using various methods.

Scientific Research Applications

3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate is not fully understood. However, it has been suggested that it may act by inhibiting the DNA synthesis of bacterial, fungal, and viral cells. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and viral cells. It has also been found to induce apoptosis in cancer cells. However, further research is needed to fully understand its effects on human cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate in lab experiments is its broad-spectrum antimicrobial activity. It can be used to inhibit the growth of various bacterial, fungal, and viral cells. However, one of the limitations of using this compound is its potential toxicity to human cells and tissues. Further research is needed to determine its safety and efficacy for use in humans.

Future Directions

There are several future directions for the research on 3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate. One direction is to investigate its potential use in cancer treatment. Another direction is to study its effects on human cells and tissues to determine its safety and efficacy for use in humans. Additionally, further research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective. Finally, the potential use of this compound as an antimicrobial agent in various industries, such as food and agriculture, should also be explored.

Synthesis Methods

The synthesis of 3-ethyl-2-(2-methoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium methyl sulfate can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-(2-methoxy-1-propen-1-yl) aniline with 2-chloroethyl ethyl sulfide in the presence of a base, followed by the reaction with 2-mercaptobenzothiazole in the presence of a strong acid. The final product is obtained by the reaction of the resulting intermediate with methyl sulfate.

Properties

IUPAC Name

3-ethyl-2-[(Z)-2-methoxyprop-1-enyl]-1,3-benzothiazol-3-ium;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NOS.CH4O4S/c1-4-14-11-7-5-6-8-12(11)16-13(14)9-10(2)15-3;1-5-6(2,3)4/h5-9H,4H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1/b10-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULIBHHUKRNFFU-KVVVOXFISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)OC.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C(/C)\OC.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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